molecular formula C10H11N3O2 B1382391 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione CAS No. 1803583-80-3

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B1382391
CAS No.: 1803583-80-3
M. Wt: 205.21 g/mol
InChI Key: QVUCIZYMYKEDCH-UHFFFAOYSA-N
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Description

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is a chemical compound known for its diverse applications in pharmaceuticals and organic synthesis. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 5-amino-2-methylphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 5-amino-2-methylbenzoic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2,4-dione ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Imidazolidine derivatives with reduced ring structures.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione
  • 3-(5-Amino-2-chlorophenyl)imidazolidine-2,4-dione
  • 3-(5-Amino-2-ethylphenyl)imidazolidine-2,4-dione

Uniqueness

3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 5-amino-2-methylphenyl group may confer distinct properties compared to other similar compounds, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

3-(5-amino-2-methylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-2-3-7(11)4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCIZYMYKEDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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